DAPK Substrate Peptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

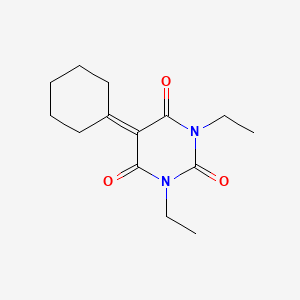

DAPK Substrate Peptide is a synthetic peptide substrate for death-associated protein kinase (DAPK), with a Km of 9 μM . It is used for research purposes .

Synthesis Analysis

The DAPK Substrate Peptide is synthesized and used for research purposes . It is a synthetic peptide substrate for DAPK . The sequence of the peptide is Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe .

Molecular Structure Analysis

The DAPK family, including DAPK, DRP-1, and ZIP-kinase (ZIPK), share significant homology within the common N-terminal kinase domain . DAPK exhibits the canonical kinase fold, consisting of a small, mostly β-stranded N-terminal domain, and a larger helix-rich C-terminal domain, which are connected by a hinge region .

Chemical Reactions Analysis

DAPK, DRP-1, and ZIPK are part of the calmodulin (CaM)-regulated kinase superfamily. They are regulated by calcium-activated CaM and by an inhibitory auto-phosphorylation within the domain .

Physical And Chemical Properties Analysis

The molecular formula of DAPK Substrate Peptide is C70H115N25O17 . Its molecular weight is 1578.82 . It is soluble to 1 mg/ml in water .

科学的研究の応用

Regulation of Cellular Activities

DAP-kinase (DAPK) is a Ca 2+ /calmodulin regulated Ser/Thr kinase that activates a diverse range of cellular activities . It is subject to multiple layers of regulation involving both intramolecular signaling, and interactions with additional proteins, including other kinases and phosphatases .

Induction of Death Pathways

DAPK induces distinct death pathways of apoptosis, autophagy, and programmed necrosis . Among the substrates implicated in these processes, phosphorylation of PKD, Beclin 1, and the NMDA receptor has been reported .

Regulation of Cytoskeletal Functions

DAPK may also play a role in inhibiting cell blebbing through the regulation of cytoskeletal proteins such as tropomyosin , which plays a role in the formation and stabilization of stress fibers .

Interaction with Other Kinases

A role for the basic loop was shown in mediating an interaction between DAPK and ZIPK , an interaction that also leads to phosphorylation and activation of ZIPK by DAPK .

Involvement in Various Cellular Processes

DAP-kinase (DAPK or DAPK1) has been linked to the regulation of various cellular processes, including both caspase-dependent (i.e., apoptosis) and independent cell death, anoikis, autophagy, inflammation, cell adhesion, cell motility, and more .

Potential Therapeutic Targets

Small molecule inhibitors of DAPKs have potential as therapeutic targets against human diseases . This is due to the roles and regulatory mechanisms of DAPK family members and their relevance to diseases .

作用機序

Target of Action

The primary target of the DAPK Substrate Peptide is the Death-Associated Protein Kinase (DAPK) . DAPK is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in various cellular activities . It is involved in multiple cellular processes such as apoptosis, autophagy, and inflammation .

Mode of Action

The DAPK Substrate Peptide interacts with DAPK, leading to the activation of the kinase . DAPK is regulated by calcium-activated calmodulin and by an inhibitory auto-phosphorylation within the domain . The peptide substrate stimulates DAPK-dependent activities, such as membrane blebbing and autophagy .

Biochemical Pathways

DAPK participates in several signaling cascades, phosphorylating additional kinases such as ZIP-kinase and protein kinase D (PKD), or Pin1, a phospho-directed peptidyl-prolyl isomerase that regulates the function of many phosphorylated proteins . Other substrate targets have more direct cellular effects; for example, phosphorylation of the myosin II regulatory chain and tropomyosin mediate some of DAPK’s cytoskeletal functions, including membrane blebbing during cell death and cell motility .

Result of Action

The activation of DAPK by the DAPK Substrate Peptide leads to various cellular effects. For instance, DAPK induces distinct death pathways of apoptosis, autophagy, and programmed necrosis . It also influences cytoskeleton reorganization, leading to effects such as cell rounding, membrane blebbing, shrinking, and detachment .

Action Environment

The action of the DAPK Substrate Peptide is influenced by various environmental factors. For example, amino acid starvation of cells induces a stable immune complex between MAP1B and DAPK . Furthermore, DAPK’s activity can be enhanced by environmental stressors, such as oxidative stress .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEBSHTZDDUPBW-RHBFSANCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H115N25O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1578.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)